molecular formula C10H19NO2 B12583720 Butanoic acid, 2-piperidinylmethyl ester CAS No. 647021-15-6

Butanoic acid, 2-piperidinylmethyl ester

Cat. No.: B12583720
CAS No.: 647021-15-6
M. Wt: 185.26 g/mol
InChI Key: IELZVUTXZQTIRM-UHFFFAOYSA-N
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Description

Butanoic acid, 2-piperidinylmethyl ester is an organic compound with the molecular formula C10H19NO2. It is an ester derived from butanoic acid and 2-piperidinylmethanol. Esters are known for their pleasant odors and are commonly found in various natural and synthetic products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanoic acid, 2-piperidinylmethyl ester can be synthesized through the esterification of butanoic acid with 2-piperidinylmethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Butanoic acid+2-piperidinylmethanolH2SO4Butanoic acid, 2-piperidinylmethyl ester+H2O\text{Butanoic acid} + \text{2-piperidinylmethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Butanoic acid+2-piperidinylmethanolH2​SO4​​Butanoic acid, 2-piperidinylmethyl ester+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a strong acid catalyst and elevated temperatures can help achieve high yields.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Butanoic acid, 2-piperidinylmethyl ester can undergo hydrolysis in the presence of an acid or base to yield butanoic acid and 2-piperidinylmethanol.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: Butanoic acid and 2-piperidinylmethanol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

Butanoic acid, 2-piperidinylmethyl ester has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of butanoic acid, 2-piperidinylmethyl ester involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release butanoic acid and 2-piperidinylmethanol, which may interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, methyl ester: Another ester of butanoic acid, commonly used in fragrances and flavors.

    Butanoic acid, ethyl ester: Similar in structure and used in similar applications as butanoic acid, 2-piperidinylmethyl ester.

    Butanoic acid, propyl ester: Also used in the fragrance and flavor industry.

Uniqueness

This compound is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other butanoic acid esters. This structural feature can influence its reactivity and interactions with biological systems.

Properties

CAS No.

647021-15-6

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

piperidin-2-ylmethyl butanoate

InChI

InChI=1S/C10H19NO2/c1-2-5-10(12)13-8-9-6-3-4-7-11-9/h9,11H,2-8H2,1H3

InChI Key

IELZVUTXZQTIRM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC1CCCCN1

Origin of Product

United States

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